Synthesis of 3,4-diamino-1H-pyridazine-6-thione: A Technical Guide
Synthesis of 3,4-diamino-1H-pyridazine-6-thione: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,4-diamino-1H-pyridazine-6-thione, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the absence of a documented direct synthesis, this guide outlines a plausible multi-step approach based on established chemical principles and analogous reactions reported in the scientific literature. The target audience for this document includes researchers, scientists, and professionals in the field of drug development.
Proposed Synthetic Pathway
The synthesis of 3,4-diamino-1H-pyridazine-6-thione can be envisioned through a three-step process commencing with a suitable dichloropyridazinone precursor. This pathway involves a sequential nucleophilic aromatic substitution to introduce the two amino groups, followed by a thionation reaction to yield the final product.
Scheme 1: Proposed Synthesis of 3,4-diamino-1H-pyridazine-6-thione
Caption: Proposed three-step synthesis of 3,4-diamino-1H-pyridazine-6-thione.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are estimated based on analogous reactions reported in the literature.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) | Physical State |
| 1 | 3,4-dichloro-1H-pyridazin-6-one | C₄H₂Cl₂N₂O | 164.98 | - | Solid |
| 2 | 3-amino-4-chloro-1H-pyridazin-6-one | C₄H₄ClN₃O | 145.55 | 70-80 | Solid |
| 3 | 3,4-diamino-1H-pyridazin-6-one | C₄H₆N₄O | 126.12 | 60-70 | Solid |
| 4 | 3,4-diamino-1H-pyridazine-6-thione | C₄H₆N₄S | 142.18 | 80-90 | Solid |
Experimental Protocols
Step 1 & 2: Synthesis of 3,4-diamino-1H-pyridazin-6-one (Intermediate 2)
The synthesis of the key intermediate, 3,4-diamino-1H-pyridazin-6-one, is proposed to proceed via a sequential nucleophilic aromatic substitution on 3,4-dichloro-1H-pyridazin-6-one. The differential reactivity of the two chlorine atoms may allow for a stepwise amination.
Materials:
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3,4-dichloro-1H-pyridazin-6-one (1.0 eq)
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Anhydrous ammonia (gas or solution in a suitable solvent like dioxane)
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Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
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High-pressure reaction vessel (e.g., autoclave)
Protocol for Mono-amination (Formation of Intermediate 1):
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 3,4-dichloro-1H-pyridazin-6-one (1.0 eq) in the chosen anhydrous solvent.
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Bubble anhydrous ammonia gas through the solution at a controlled rate, or add a saturated solution of ammonia in the reaction solvent, at room temperature with vigorous stirring.
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The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is anticipated to be regioselective, with the initial substitution occurring at one of the chloro positions.
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Upon completion of the mono-amination, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to isolate 3-amino-4-chloro-1H-pyridazin-6-one.
Protocol for Second Amination (Formation of Intermediate 2):
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Place the purified 3-amino-4-chloro-1H-pyridazin-6-one (1.0 eq) and the reaction solvent in a high-pressure reaction vessel.
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Pressurize the vessel with anhydrous ammonia to the desired pressure.
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Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and maintain for several hours. The elevated temperature and pressure are likely necessary to facilitate the substitution of the second, less reactive chlorine atom.
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After the reaction is complete (monitored by TLC or HPLC), cool the vessel to room temperature and carefully vent the excess ammonia.
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Remove the solvent under reduced pressure.
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The crude 3,4-diamino-1H-pyridazin-6-one is then purified by recrystallization or column chromatography.
Step 3: Synthesis of 3,4-diamino-1H-pyridazine-6-thione (Final Product)
The final step involves the thionation of the pyridazinone ring using Lawesson's reagent, a well-established method for converting carbonyl groups to thiocarbonyls.[1][2]
Materials:
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3,4-diamino-1H-pyridazin-6-one (1.0 eq)
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Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5-1.0 eq)
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Anhydrous toluene or another suitable high-boiling solvent
Experimental Workflow
